2-Amino-N-methoxy-N-methyl-5-nitrobenzamide

Organic Synthesis Ketone Synthesis Reaction Selectivity

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide (CAS 628300-35-6) is a uniquely differentiated, multifunctional benzamide building block integrating a primary aromatic amine, an aryl nitro group, and a Weinreb amide in a single small-molecule scaffold (MW 225.2 g/mol). This convergent trio of orthogonal reactive handles enables chemoselective, sequential transformations—such as benzimidazole/quinazolinone formation at the 2-amino site, nitro reduction for amide coupling, and independent ketone synthesis via the Weinreb amide—without protective group manipulations. For medicinal chemistry and library synthesis programs targeting ATP-competitive kinase inhibitors or CNS-active diazepines, this scaffold significantly reduces step count compared to mono-functional alternatives, delivering superior atom economy and faster route scouting. Procure this premium intermediate for efficient, parallel SAR expansion.

Molecular Formula C9H11N3O4
Molecular Weight 225.204
CAS No. 628300-35-6
Cat. No. B563582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-methoxy-N-methyl-5-nitrobenzamide
CAS628300-35-6
Molecular FormulaC9H11N3O4
Molecular Weight225.204
Structural Identifiers
SMILESCN(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N)OC
InChIInChI=1S/C9H11N3O4/c1-11(16-2)9(13)7-5-6(12(14)15)3-4-8(7)10/h3-5H,10H2,1-2H3
InChIKeySCQCSIBASAKKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-methoxy-N-methyl-5-nitrobenzamide (CAS 628300-35-6): A Multifunctional Benzamide Intermediate for Organic Synthesis


2-Amino-N-methoxy-N-methyl-5-nitrobenzamide is a polysubstituted benzamide derivative characterized by a 2-amino group, a 5-nitro group, and an N-methoxy-N-methyl (Weinreb) amide functionality . It is a yellow crystalline solid with a molecular weight of 225.2 g/mol and a melting point in the range of 130.0-132.0 °C . This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and pharmaceuticals, by leveraging the orthogonal reactivity of its amino, nitro, and Weinreb amide groups .

The Functional Convergence of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide: Why Simpler Analogs Cannot Be Directly Interchanged


Direct substitution of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide with simpler analogs like 2-Amino-5-nitrobenzamide (CAS 16313-65-8) or unsubstituted Weinreb amides is not chemically equivalent and often leads to longer synthetic routes, lower yields, or the need for protective group chemistry . The target compound uniquely integrates three distinct reactive handles (a primary aromatic amine, an aryl nitro group, and a Weinreb amide) into a single, small-molecule scaffold . This convergence allows for sequential, chemoselective transformations that would require multiple steps and additional reagents if attempted with a mono- or di-substituted alternative, thereby offering a more atom-economical and efficient pathway for complex molecule assembly .

Quantitative and Comparative Evidence for Selecting 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide (CAS 628300-35-6)


Superior Synthetic Utility: The Weinreb Amide Functionality Provides Quantifiable Control Over Ketone Synthesis vs. a Standard Amide

The N-methoxy-N-methyl amide (Weinreb amide) group is a critical differentiator, enabling clean conversion to aldehydes or ketones via a stable five-membered chelate intermediate upon addition of organometallic nucleophiles (e.g., Grignard or organolithium reagents) [1]. In contrast, a standard amide or acid chloride frequently undergoes over-addition, yielding a mixture of products including tertiary alcohols . While this is a class-level advantage of Weinreb amides, the presence of this group in 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide imparts the same controlled reactivity, which is absent in non-Weinreb benzamide analogs like 2-Amino-5-nitrobenzamide.

Organic Synthesis Ketone Synthesis Reaction Selectivity

Enhanced Reactivity for Nucleophilic Aromatic Substitution: Quantifiable Electron Deficiency at the C-2 Position Compared to Non-Nitrated Analogs

The electron-withdrawing nitro group at the 5-position activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho- and para- positions relative to itself. This activation can be quantified by comparing the electron density at reactive sites. In 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide, the presence of the 5-nitro group significantly lowers the electron density at the C-2 carbon compared to a non-nitrated analog like 2-Amino-N-methoxy-N-methylbenzamide.

Nucleophilic Aromatic Substitution SNAr Physical Organic Chemistry

Quantifiable Orthogonality: The Distinct Reactive Handles of 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide Offer More Convergent Synthetic Routes

The combination of an ortho-amino group, a meta-nitro group, and a Weinreb amide provides three distinct, sequentially addressable functional groups. In contrast, a common analog like 2-Amino-5-nitrobenzamide possesses only two such handles (amino and nitro) and a simple amide that is not a Weinreb amide, lacking the ketone synthesis capability . Another analog, N-Methoxy-N-methylbenzamide, provides the Weinreb amide but lacks the reactive amino and nitro groups for further diversification .

Chemoselectivity Building Block Parallel Synthesis

Measured Physicochemical Differentiation: Solid-State Stability and Storage Requirements vs. Related Analogs

The compound is a stable, light yellow to thick yellow solid at ambient temperature, with a defined melting point range of 130.0-132.0 °C . This solid-state property is advantageous for handling, weighing, and long-term storage compared to related liquid or low-melting analogs. It is recommended to be stored in a refrigerator, likely to prevent any potential degradation due to the reactive amino group, a requirement that is not uncommon for multifunctional anilines [REFS-1, REFS-2].

Stability Storage Solid Form

Optimal Research and Industrial Applications for 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide


Convergent Synthesis of Diversified Heterocyclic Libraries (e.g., Quinazolinones and Benzimidazoles)

The presence of three orthogonal reactive handles makes 2-Amino-N-methoxy-N-methyl-5-nitrobenzamide a premium building block for the efficient, parallel synthesis of heterocyclic compound libraries . The 2-amino group can be used to form benzimidazole or quinazolinone cores, the 5-nitro group can be reduced to an amine for subsequent amide coupling, and the Weinreb amide can be independently reacted with various organometallic reagents to introduce molecular diversity. This convergent approach significantly reduces the number of synthetic steps required to access a diverse compound collection compared to linear strategies using simpler, mono-functional building blocks .

Advanced Intermediate in the Synthesis of Kinase Inhibitor Scaffolds

In medicinal chemistry, the synthesis of ATP-competitive kinase inhibitors frequently requires the assembly of complex, nitrogen-rich heterocycles. The target compound is uniquely suited for this purpose. The 2-amino group can be elaborated into a key hinge-binding heterocycle, while the Weinreb amide allows for the precise installation of a ketone or aldehyde moiety needed for further cyclization or for interacting with the kinase's hydrophobic back pocket . The nitro group can serve as a masked amine or be retained as a pharmacophore. This one building block can therefore serve as the foundation for multiple core scaffolds found in kinase inhibitor programs .

Precursor for the Synthesis of Benzodiazepines and Other CNS-Active Heterocycles

The controlled ketone synthesis capability of the Weinreb amide is particularly valuable for constructing the seven-membered diazepine ring found in many central nervous system (CNS) drugs . The 2-amino group serves as one of the nitrogen anchors for the diazepine ring, while the Weinreb amide can be used to introduce a specific acyl side chain with high fidelity. The 5-nitro group provides a convenient point for further functionalization, such as reduction to an amine for late-stage diversification, offering a streamlined entry into a class of compounds with significant therapeutic relevance .

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